Apratoxin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

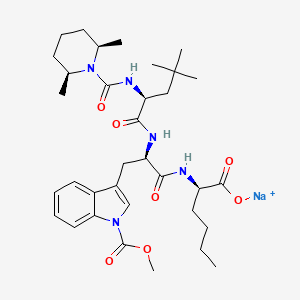

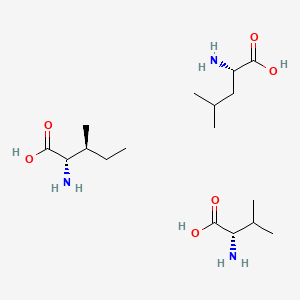

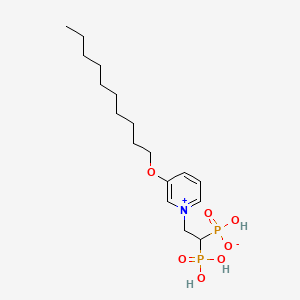

Apratoxin A is an aprotoxin having the common aprotoxin cyclodepsipeptide skeleton where the isoleucyl residue carries an N-methyl substituent and the side-chain adjacent to the lactone is tert-butyl. It has a role as a metabolite and an antineoplastic agent. It is an apratoxin and a member of 1,3-thiazoles.

科学的研究の応用

Inhibition of Cotranslational Translocation

Apratoxin A, a marine natural product, has been shown to inhibit Janus kinase (JAK)/STAT signaling through the rapid down-regulation of interleukin 6 signal transducer (gp130). It depletes cancer cells of certain receptor tyrosine kinases by preventing their N-glycosylation, leading to rapid proteasomal degradation. This inhibition is achieved by preventing cotranslational translocation of proteins destined for the secretory pathway, a process that is reversible in living cells. This indicates that apratoxins can be useful tools for studying the secretory pathway and suggests the potential of exploiting the inhibition of cotranslational translocation for anticancer drug development (Liu, Law, & Luesch, 2009).

Direct Targeting of Sec61 Protein Translocation Channel

Apratoxin A acts by directly targeting Sec61α, the central subunit of the protein translocation channel. It prevents protein translocation by binding to the Sec61 lateral gate, differing from other Sec61 inhibitors like cotransin. Unlike substrate-selective inhibitors, apratoxin A non-selectively blocks ER translocation of all tested Sec61 clients with similar potency. This finding suggests that various natural products may target overlapping but distinct binding sites on Sec61, producing different biological outcomes (Paatero et al., 2016).

Pancreas-Targeting Activity through Binding of Sec 61

Apratoxin A displays specific pancreas-targeting activity. Severe pancreatic atrophy is observed in apratoxin A–treated animals, and it has a unique drug distribution profile with high exposure in the pancreas and salivary gland. Apratoxin A has been shown to inhibit the protein secretory pathway by preventing cotranslational translocation, with the Sec 61 complex identified as its molecular target. The in vivo toxicity of apratoxin A is likely caused by pancreas atrophy due to its high exposure level in this organ (Huang et al., 2016).

特性

CAS番号 |

350791-64-9 |

|---|---|

製品名 |

Apratoxin A |

分子式 |

C45H69N5O9S |

分子量 |

840.1 g/mol |

IUPAC名 |

(2S,3S,5S,7S,10S,16S,19S,22S,25E,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20,25-hexamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triaconta-1(30),25-diene-9,15,18,21,24-pentone |

InChI |

InChI=1S/C45H69N5O8S/c1-13-27(3)38-43(55)50-20-14-15-35(50)44(56)58-37(45(7,8)9)22-26(2)21-36(51)29(5)40-46-32(25-59-40)23-28(4)39(52)47-34(24-31-16-18-33(57-12)19-17-31)42(54)48(10)30(6)41(53)49(38)11/h16-19,23,26-27,29-30,32,34-38,51H,13-15,20-22,24-25H2,1-12H3,(H,47,52)/b28-23+/t26-,27-,29-,30-,32-,34-,35-,36-,37-,38-/m0/s1 |

InChIキー |

YGTAWXSDIPGVIB-QRWYZSQDSA-N |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@H](CS3)/C=C(/C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)\C)C)O)C)C(C)(C)C |

SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C |

正規SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Apratoxin A; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)

![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)

![N,N'-[sulfanediylbis(Ethane-2,1-Diyl-1,3,4-Thiadiazole-5,2-Diyl)]bis(2-Phenylacetamide)](/img/structure/B1667490.png)

![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)

![1-{1-[(3-Cyanophenyl)methyl]piperidin-4-yl}-3-(2-phenylphenyl)-1-(pyridin-3-ylmethyl)urea](/img/structure/B1667492.png)